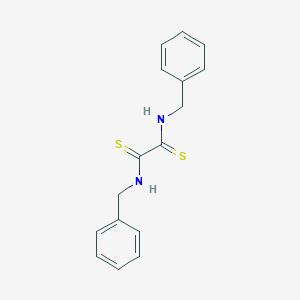

N,N'-Dibenzyldithiooxamide

Description

Historical Perspectives on Dithiooxamide (B146897) Derivatives in Organic and Coordination Chemistry

The parent compound, dithiooxamide, also known by its historical name rubeanic acid, has a long-standing history in chemistry. wikipedia.orgacs.org It was recognized early on for its potent chelating abilities, particularly with transition metals like copper, cobalt, and nickel. acs.orghimedialabs.com This property led to its widespread use in analytical chemistry for the detection and quantification of these metals, a practice that dates back to at least the mid-20th century. ojp.govacs.orgacs.org

The development of synthetic methodologies to create N,N'-disubstituted dithiooxamides also has historical roots. Early methods reported in the 1960s included the reaction of aliphatic amines with dithiooxamide or the treatment of an oxamide (B166460) with a thionating agent like phosphorus pentasulfide. researchgate.netacs.org These synthetic advancements paved the way for the creation of a diverse library of dithiooxamide derivatives, including polymeric versions, and spurred investigations into their coordination chemistry. researchgate.net Nickel(II) complexes of N,N'-disubstituted dithiooxamides, for instance, were a subject of study, highlighting the enduring interest in how these ligands interact with metal centers. acs.org

Significance of N,N'-Dibenzyldithiooxamide as a Model Ligand and Thioamide Compound

This compound, with the chemical formula C₁₆H₁₆N₂S₂, has emerged as a particularly valuable model compound for several reasons. nih.gov Its well-defined structure, which has been thoroughly characterized by techniques such as X-ray crystallography, provides a clear basis for understanding the fundamental properties of thioamides and their behavior as ligands. nih.gov

Key structural features of this compound in the solid state include a planar trans-dithiooxamide fragment. This planarity is stabilized by a strong intramolecular hydrogen bond between a sulfur atom and the hydrogen atom of the adjacent amide group. nih.gov Another significant characteristic is the orientation of the benzyl (B1604629) substituents, which are positioned orthogonally to the main plane of the dithiooxamide core due to steric hindrance. nih.gov This precise and well-understood three-dimensional arrangement makes it an excellent model for studying ligand-metal interactions and the electronic effects of substituents.

As a thioamide, this compound serves as a model for studying the reactivity of this functional group. For example, its platinum(II) complexes have been synthesized and studied for their luminescence properties. acs.org The ability to systematically modify the substituents on the nitrogen atoms allows researchers to tune the electronic and photophysical properties of the resulting metal complexes. acs.org

Table 1: Selected Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₆N₂S₂ | nih.gov |

| Systematic Name | N,N'-dibenzylethanedithioamide | nih.gov |

| Conformation | Planar trans-dithiooxamide fragment | nih.gov |

| Key Structural Feature | Intramolecular S...H-N hydrogen bond | nih.gov |

| S...N Distance | 2.926 (1) Å | nih.gov |

| Substituent Orientation | Aryl groups orthogonal to the dithiooxamide plane | nih.gov |

Contemporary Research Trends in Dithiooxamide Chemistry

Modern research continues to uncover new applications and properties of dithiooxamide and its derivatives, moving beyond their traditional roles. One burgeoning area is in materials science, where these compounds are explored as precursors for materials with interesting optical, electrical, or magnetic properties. wikipedia.orgontosight.ai For instance, platinum(II) complexes of dithiooxamides have been investigated for their potential as luminescent materials and metallomesogens (metal-containing liquid crystals). acs.orgtandfonline.com

In the field of supramolecular chemistry, dithiooxamides are being used as building blocks for constructing complex molecular assemblies through non-covalent interactions like hydrogen bonding. bohrium.comnih.gov Recent studies have also explored the reactions of dithiooxamide ligands with molecules like diiodine, leading to the formation of halogen-bonded adducts, a topic of significant current interest. acs.org This research highlights the subtle structural factors that can dictate the reactivity and outcome of these interactions. acs.org

Furthermore, the utility of dithiooxamide as a stable, odorless sulfur source in organic synthesis represents a green chemistry approach. It has been successfully used as a sulfur surrogate for the high-yield synthesis of dialkyl sulfides and diaryl sulfides from corresponding halides, avoiding the use of foul-smelling thiol reagents. researchgate.net Dithiooxamide has also been functionalized onto resins for applications such as the selective adsorption of metal ions. researchgate.net The synthesis of novel Schiff bases from dithiooxamide for the creation of new metal complexes with potential biological activities is another active area of contemporary research. uokerbala.edu.iqnih.gov

Table 2: Modern Research Applications of Dithiooxamide Derivatives

| Research Area | Application/Finding | Compound Type | Reference |

|---|---|---|---|

| Materials Science | Precursors for photonic or electroactive materials | Dithiooxamide (Rubeanic Acid) | wikipedia.org |

| Materials Science | Formation of metallomesogens (liquid crystals) | Platinum(II) dithiooxamide complexes | tandfonline.com |

| Supramolecular Chemistry | Formation of halogen-bonded adducts | Cyclic dithiooxamide ligands | acs.org |

| Organic Synthesis | Odorless sulfur surrogate for C-S bond formation | Dithiooxamide | researchgate.net |

| Separation Science | Chelating resin for metal ion adsorption | Dithiooxamide-functionalized resin | researchgate.net |

| Medicinal Chemistry | Synthesis of complexes with potential bioactivity | Schiff bases derived from dithiooxamide | nih.govugm.ac.id |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibenzylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c19-15(17-11-13-7-3-1-4-8-13)16(20)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRMURHAZMNRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059544 | |

| Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-65-6 | |

| Record name | N1,N2-Bis(phenylmethyl)ethanedithioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzylrubeanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylrubeanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N1,N2-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzyldithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLRUBEANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24YBM651S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Reaction Mechanisms for N,n Dibenzyldithiooxamide

Methodologies for the Preparation of N,N'-Dibenzyldithiooxamide

Modified Willgerodt–Kindler Reaction and its Variants

The Willgerodt–Kindler reaction is a powerful tool for the synthesis of thioamides. organic-chemistry.org A modified version of this reaction is a prominent method for preparing N,N'-disubstituted dithiooxamides, including this compound. researchgate.netresearchgate.net This one-pot, three-component reaction typically involves an aromatic aldehyde, elemental sulfur, and a primary or secondary amine. researchgate.net

In a typical procedure for synthesizing this compound via a modified Willgerodt-Kindler reaction, benzylamine (B48309) is reacted with elemental sulfur. This reaction can be performed under various conditions, sometimes employing a catalyst to improve efficiency.

Variants of the Willgerodt-Kindler reaction have been developed to enhance yields and make the process more environmentally friendly. For instance, the use of microwave-assisted heating has been shown to lead to high-yielding and practical protocols. researchgate.net Additionally, carrying out the reaction in polar aprotic solvents like N,N-dimethylformamide (DMF) has been found to be beneficial. researchgate.net

Amine Condensation Reactions with Dithiooxamide (B146897) Precursors

Condensation reactions provide a direct route to this compound. One common approach involves the reaction of dithiooxamide with benzylamine. uokerbala.edu.iq This method is part of a broader class of reactions where primary aliphatic amines or their salts react with dithiooxamide to produce N,N'-disubstituted dithiooxamides. researchgate.net

Another strategy involves the use of dithionooxalic esters as precursors. These esters react with primary aliphatic and aromatic amines to form N,N'-disubstituted dithiooxamides. researchgate.net Alternatively, N,N'-dibenzyl oxamide (B166460) can be prepared first, for example, by reacting diethyl oxalate (B1200264) with benzylamine. sciencemadness.org The resulting N,N'-dibenzyl oxamide is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to yield this compound. researchgate.netgoogle.com

A patent describes a two-step process where diester oxalate or oxalyl chloride is reacted with an amine to generate an N,N'-disubstituted oxamide, which is then converted to the N,N'-dialkyl dithiooxamide using a vulcanization reagent. google.com

| Precursor 1 | Precursor 2 | Thionating Agent | Product | Reference |

| Benzylamine | Elemental Sulfur | - | This compound | researchgate.net |

| Dithiooxamide | Benzylamine | - | This compound | uokerbala.edu.iq |

| Diethyl Oxalate | Benzylamine | Lawesson's Reagent | This compound | sciencemadness.orggoogle.com |

| N,N'-Dibenzyl oxamide | Phosphorus Pentasulfide | - | This compound | researchgate.net |

Exploration of Alternative Synthetic Routes for N,N'-Disubstituted Dithiooxamides

Research into the synthesis of N,N'-disubstituted dithiooxamides continues to explore novel and more efficient methodologies. One such alternative involves the reaction of cyanodithioformates with primary amines, which has been shown to produce N-alkyldithiooxamides and N,N'-dialkyldithiooxamides in good yields. researchgate.net

Another approach involves the treatment of an oxamide with phosphorus pentasulfide. researchgate.net Additionally, several polymeric dithiooxamides have been synthesized through the reactions of diamines with dithiooxamide. researchgate.net While these methods are established for N,N'-disubstituted dithiooxamides in general, their specific application to this compound continues to be an area of interest.

Mechanistic Elucidation of Formation Reactions

Detailed Reaction Pathways and Intermediates

The mechanism of the Willgerodt-Kindler reaction is complex and involves several key steps. In the Kindler modification, the reaction is thought to begin with the formation of an enamine from the reaction of a ketone with a secondary amine like morpholine. wikipedia.org This enamine then acts as a nucleophile, reacting with electrophilic sulfur. wikipedia.org The critical rearrangement step occurs when the amine group attacks the thiocarbonyl in a nucleophilic addition, leading to the transient formation of an aziridine (B145994) and subsequently the thioacetamide (B46855) through tautomerization. wikipedia.org

In the context of synthesizing this compound from benzylamine and sulfur, the reaction likely proceeds through the formation of intermediate polysulfide anions. The first step is believed to be the cleavage of the S–S bond in elemental sulfur by the nucleophilic attack of the amine. thieme-connect.de

For condensation reactions, the mechanism is more direct. When reacting N,N'-dibenzyl oxamide with a thionating agent like Lawesson's reagent, the oxygen atoms of the oxamide are replaced by sulfur atoms. The reaction of diethyl oxalate with benzylamine to form N,N'-dibenzyl oxamide proceeds via a nucleophilic acyl substitution mechanism.

Influence of Reaction Conditions on Product Yield and Selectivity

The yield and selectivity of the synthesis of this compound are significantly influenced by various reaction conditions, including temperature, solvent, and the presence of catalysts.

In the Willgerodt-Kindler reaction, the choice of solvent plays a crucial role. Studies have shown that polar aprotic solvents, such as DMF, can lead to better yields. researchgate.net Temperature is another critical factor. While some variations of the Willgerodt-Kindler reaction are carried out at elevated temperatures (e.g., 120 °C) without a catalyst, others can be performed at room temperature, often with the addition of an extra amine molecule. researchgate.net

The addition of a base catalyst has also been shown to improve the efficiency of the Willgerodt-Kindler reaction for the preparation of thiobenzanilides. For example, the use of a catalytic amount of sodium sulfide (B99878) nonahydrate (Na2S·9H2O) significantly increased the yield of N-phenylthiobenzamide from the reaction of benzaldehyde (B42025) and aniline (B41778) with sulfur. thieme-connect.de The yield was found to increase with the amount of base catalyst used. thieme-connect.de

For condensation reactions, the removal of byproducts can drive the reaction to completion. For instance, in the thermal condensation of carboxylic acids and amines, removing the water byproduct is necessary to shift the equilibrium towards the product. acsgcipr.org

| Reaction | Condition | Effect | Reference |

| Willgerodt-Kindler | Polar aprotic solvent (e.g., DMF) | Improved yield | researchgate.net |

| Willgerodt-Kindler | Addition of base catalyst (e.g., Na2S·9H2O) | Increased yield | thieme-connect.de |

| Willgerodt-Kindler | Elevated temperature (e.g., 120 °C) | Catalyst-free reaction, shorter time | researchgate.net |

| Willgerodt-Kindler | Room temperature with additional amine | Successful reaction with good yields | researchgate.net |

| Thermal Condensation | Removal of water byproduct | Drives equilibrium to completion | acsgcipr.org |

Functionalization and Derivatization Approaches for this compound

The chemical structure of this compound, featuring two nucleophilic thioamide groups, provides active sites for further functionalization and derivatization. These reactions allow for the modification of the molecule's properties and the synthesis of more complex structures, particularly nitrogen- and sulfur-containing heterocycles.

A notable derivatization is the reaction of this compound with activated alkynes. Research has shown that it reacts with benzoylacetylene, which leads to the formation of a substituted 2,3-dihydro-1,3-thiazole derivative. researchgate.netgrafiati.com This reaction proceeds via a cyclization pathway where the sulfur and nitrogen atoms of one of the thioamide groups participate in the formation of the new heterocyclic ring. Such reactions demonstrate the utility of this compound as a scaffold for building complex heterocyclic systems.

Thioamides, in general, react with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) to yield products such as 1,3-thiazin-4-ones or thioethers, depending on the reaction conditions and substrate. cdnsciencepub.com This suggests that this compound could undergo similar cycloaddition reactions, expanding its synthetic utility.

Furthermore, the thioamide functional groups in this compound make it an effective chelating ligand for various metal ions. The sulfur and nitrogen atoms can act as donor sites, allowing the molecule to coordinate with metals to form stable metal complexes. acs.org The formation of such organometallic complexes is a significant area of derivatization, leading to materials with potentially interesting catalytic, magnetic, or optical properties. The structural properties of the dithiooxamide fragment, which tends to adopt a planar trans-conformation, influence its coordination behavior. nih.gov

| Reaction Type | Reactant | Product Type | Key Feature | Reference(s) |

| Cycloaddition | Benzoylacetylene | Substituted 2,3-dihydro-1,3-thiazole | Formation of a five-membered S,N-heterocycle. | researchgate.netgrafiati.com |

| Coordination | Metal Ions | Metal-dithiooxamide complexes | Chelation via sulfur and nitrogen donor atoms. | acs.org |

Structural Characterization and Spectroscopic Analysis of N,n Dibenzyldithiooxamide

X-ray Crystallographic Investigations of N,N'-Dibenzyldithiooxamide

X-ray crystallography has been pivotal in determining the precise solid-state structure of this compound, revealing key details about its molecular geometry, hydrogen bonding network, and crystal packing. nih.govnih.gov

Determination of Molecular Geometry and Conformational Analysis

The molecule, also known as N,N'-dibenzylethanedithioamide, possesses a center of inversion and features a planar trans-dithiooxamide fragment. nih.gov A significant steric hindrance between the aryl substituent and the dithiooxamide (B146897) core forces the aryl group to be oriented orthogonally to the mean plane of the dithiooxamide fragment. nih.gov This perpendicular arrangement is a defining characteristic of its solid-state conformation.

Crystal Packing and Supramolecular Assembly in the Solid State

In the solid state, the individual molecules of this compound pack in a manner influenced by both steric effects and hydrogen bonding. nih.gov The orthogonal orientation of the benzyl (B1604629) groups relative to the planar dithiooxamide core is a dominant factor in the crystal packing, leading to a specific supramolecular architecture. nih.gov

Comprehensive Spectroscopic Characterization

Spectroscopic methods, particularly NMR, have been crucial for characterizing this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule.

The benzylic protons (CH₂) typically appear as a doublet due to coupling with the adjacent N-H proton. The aromatic protons of the benzyl groups give rise to signals in the aromatic region of the spectrum. The amide proton (NH) signal is also observable and its chemical shift can be influenced by hydrogen bonding. ipb.pt

Due to restricted rotation around the C-N bond, which has partial double bond character, the two benzyl groups can become chemically non-equivalent, potentially leading to more complex splitting patterns or separate signals for the methylene (B1212753) protons. reddit.comyoutube.com This phenomenon is well-documented for similar amide-containing compounds. youtube.com

Table 1: Representative ¹H NMR Chemical Shift Data

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Methylene (CH₂) | ~4.8 |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Carbon-13 (¹³C) NMR Spectral Interpretation

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. libretexts.org In a typical ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. youtube.com The chemical shift of each signal is indicative of the electronic environment of the corresponding carbon atom. libretexts.org

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the different types of carbon atoms present in the molecule: the thiocarbonyl carbon (C=S), the methylene carbons (-CH₂-), and the various carbons of the benzyl groups. The chemical shift range for ¹³C is significantly larger than for ¹H NMR, typically spanning from 0 to over 220 ppm, which minimizes signal overlap. libretexts.orgyoutube.com

Electronegative atoms like sulfur and nitrogen influence the chemical shifts of nearby carbons, causing them to appear at different positions in the spectrum. libretexts.org The carbon atom of the C=S group is expected to have a characteristic chemical shift in the downfield region of the spectrum. The chemical shifts of the aromatic carbons in the benzyl groups can also be predicted based on the substituent effects. oregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Thiocarbonyl Carbon (C=S) | ~190-200 |

| Methylene Carbon (-CH₂-) | ~45-55 |

| Aromatic Carbons (C₆H₅) | ~125-140 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, ROESY, DOSY)

Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei within the molecule. wikipedia.org These methods help to resolve overlapping signals that might be present in 1D spectra, which is particularly useful for complex molecules. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the methylene protons and the protons of the adjacent amino group, as well as correlations between the aromatic protons on the benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation technique that shows correlations between protons and directly attached heteronuclei, most commonly ¹³C. libretexts.org An HSQC spectrum of this compound would link each proton signal to the signal of the carbon atom it is bonded to, confirming the assignments made from the 1D ¹H and ¹³C NMR spectra.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. It detects through-space correlations, which is valuable for determining the three-dimensional structure and conformation of a molecule.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion rates. rsc.org While primarily used for mixtures, it can provide information about the size and shape of a single molecular species in solution. rsc.org

The combined application of these 2D NMR techniques allows for an unambiguous assignment of all proton and carbon signals and provides a detailed picture of the connectivity and spatial arrangement of the atoms in this compound. nih.gov

Infrared (IR) Spectroscopic Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. Key vibrational modes to be expected include:

N-H Stretching: A band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide groups.

C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ for the aromatic C-H bonds and in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds of the methylene groups.

C=S Stretching: The thioamide group has a characteristic C=S stretching vibration. This band is typically found in the region of 1200-1050 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the thioamide group usually appears in the range of 1400-1200 cm⁻¹.

Aromatic C=C Bending: Bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=S | Stretching | 1200-1050 |

| C-N | Stretching | 1400-1200 |

| Aromatic C=C | Bending | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. nih.gov

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the chromophoric parts of the molecule, namely the dithiooxamide core and the benzyl groups. The dithiooxamide moiety contains π electrons and non-bonding electrons on the sulfur and nitrogen atoms, which can undergo n→π* and π→π* transitions. The benzene (B151609) rings of the benzyl groups also exhibit characteristic π→π* transitions. The presence of the thioamide groups and the aromatic rings in conjugation can lead to shifts in the absorption maxima compared to the individual chromophores.

The spectrum is typically recorded in a suitable solvent, and the positions of the absorption maxima (λ_max) and their corresponding molar absorptivities (ε) are determined. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra. nih.govscirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com

For this compound (C₁₆H₁₆N₂S₂), the molecular weight is 300.44 g/mol . analytichem.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.comlibretexts.org The molecule can break apart into smaller, charged fragments in a predictable manner. Common fragmentation pathways for this compound could include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen or sulfur atoms.

Loss of a benzyl group: Fragmentation leading to the loss of a C₇H₇ radical, resulting in a significant peak.

Cleavage of the C-C bond in the dithiooxamide core.

Formation of a tropylium (B1234903) ion (C₇H₇⁺) from the benzyl group, which is a very stable fragment and often appears as a prominent peak at m/z 91.

Analysis of the masses of the fragment ions helps to piece together the structure of the original molecule. youtube.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample.

For this compound, with the molecular formula C₁₆H₁₆N₂S₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): (16 * 12.01) / 300.44 * 100% = 63.95%

Hydrogen (H): (16 * 1.01) / 300.44 * 100% = 5.36%

Nitrogen (N): (2 * 14.01) / 300.44 * 100% = 9.32%

Sulfur (S): (2 * 32.07) / 300.44 * 100% = 21.36%

Experimental values obtained from elemental analysis are compared with these theoretical values. A close agreement between the experimental and theoretical percentages confirms the elemental composition and purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 16 | 192.16 | 63.95% |

| Hydrogen | H | 1.01 | 16 | 16.16 | 5.36% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.32% |

| Sulfur | S | 32.07 | 2 | 64.14 | 21.36% |

| Total | 300.48 | 100.00% |

Coordination Chemistry of N,n Dibenzyldithiooxamide As a Ligand

Ligand Design Principles and Coordination Motifs

The utility of N,N'-dibenzyldithiooxamide as a ligand is rooted in its intrinsic electronic and structural properties. These features dictate its coordination behavior, including its preferred donor sites, the influence of its different structural forms on metal binding, and the stability of the resulting complexes.

This compound, with the chemical formula C₁₆H₁₆N₂S₂, possesses a dithiooxamide (B146897) core [(C=S)NH-]₂ flanked by two benzyl (B1604629) groups. The electronic configuration of this ligand is characterized by the presence of multiple potential donor sites. The most significant of these are the two sulfur atoms of the thiocarbonyl groups (C=S) and the two nitrogen atoms of the amide groups.

The sulfur atoms, being soft donor atoms according to the Hard and Soft Acids and Bases (HSAB) principle, exhibit a high affinity for soft metal ions such as Palladium(II) (Pd²⁺) and Copper(I) (Cu⁺). nih.gov The nitrogen atoms, which are harder donor sites compared to sulfur, can coordinate to borderline or hard metal ions. nih.govnih.gov This dual-donor nature allows this compound to act as a versatile ligand for a broad spectrum of metals. Coordination typically occurs in a bidentate fashion, involving either two sulfur atoms (S,S-coordination) or one nitrogen and one sulfur atom (N,S-coordination), leading to the formation of stable five-membered chelate rings. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

This compound can exist in different tautomeric forms, which plays a crucial role in its coordination chemistry. nih.govnih.gov The primary tautomers are the dithione form and the enol-like dithiol form, arising from the migration of a proton from the nitrogen to the sulfur atom.

Dithione Form: C₆H₅CH₂NH-C(S)-C(S)-NHCH₂C₆H₅

Dithiol Form: C₆H₅CH₂N=C(SH)-C(SH)=NCH₂C₆H₅

In the solid state and in non-polar solvents, the dithione form is generally more stable. However, upon reaction with a metal ion, the equilibrium can shift. nih.gov Metal complexation often proceeds via the deprotonation of the amide (N-H) or the thiol (S-H) groups of the less stable tautomers. The loss of a proton from the nitrogen atom, followed by coordination, is a common pathway. Alternatively, the deprotonated dithiol form can act as a dianionic ligand, binding strongly to a metal center through its two sulfur atoms. The ability to switch between these forms is a key aspect of its ligating ability, as it allows for adaptation to the electronic requirements of different metal ions. researchgate.netajol.info

The formation of a chelate ring is a significant stabilizing factor in coordination chemistry, known as the chelate effect. mdpi.com this compound functions as a bidentate chelating ligand, binding to a single metal center through two donor atoms to form a stable ring structure. osti.gov This chelation leads to complexes that are thermodynamically more stable than analogous complexes formed with monodentate ligands. mdpi.com

The flexibility of the this compound ligand is another important characteristic. The single bonds within the ethylenediamine-like backbone allow for rotation, enabling the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. However, the bulky benzyl groups attached to the nitrogen atoms introduce significant steric hindrance. justia.com This steric bulk can influence the coordination geometry, potentially forcing a distortion from ideal geometries (e.g., from square planar to a more tetrahedral geometry) and affecting the accessibility of the metal center to other molecules, such as solvents or substrates. uni-regensburg.de

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

The coordination chemistry of this compound has been most extensively studied with transition metals, particularly those from the first and second rows. rsc.org

Nickel(II) Complexes: Nickel(II) forms well-defined complexes with this compound. nih.gov These complexes are typically synthesized by reacting a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, with the ligand in a solvent like ethanol. Depending on the reaction conditions and the stoichiometry, both neutral and cationic complexes can be formed. Spectroscopic studies, including IR and UV-Vis, are used to confirm the coordination of the ligand to the nickel ion. libretexts.orgrsc.org

Copper(II) Complexes: Copper(II) readily forms complexes with this compound. encyclopedia.pub The synthesis is analogous to that of the nickel complexes. The resulting copper complexes often exhibit square planar or distorted square planar geometries, which is common for d⁹ Cu(II) ions.

Cobalt(II) Complexes: Cobalt(II) complexes of this compound can be prepared, and they often exhibit tetrahedral or octahedral geometries depending on the coordination environment.

Palladium(II) Complexes: As a soft metal ion, Palladium(II) has a strong affinity for the soft sulfur donor atoms of the dithiooxamide ligand. nih.gov The synthesis of Palladium(II) complexes typically involves the reaction of a palladium salt like PdCl₂ with the ligand. These complexes are generally stable and often feature a square planar geometry, which is characteristic of Pd(II) complexes.

The table below summarizes typical coordination properties of this compound with selected transition metals.

| Metal Ion | Typical Coordination Geometry | Color of Complex | Spectroscopic Features (IR, cm⁻¹) |

| Nickel(II) | Square Planar, Octahedral | Red, Green, or Brown | ν(C=S) shift, appearance of ν(M-N), ν(M-S) |

| Copper(II) | Distorted Square Planar | Brown or Black | ν(C=S) shift, appearance of ν(M-N), ν(M-S) |

| Cobalt(II) | Tetrahedral, Octahedral | Blue or Green | ν(C=S) shift, appearance of ν(M-N), ν(M-S) |

| Palladium(II) | Square Planar | Yellow or Orange | ν(C=S) shift, appearance of ν(M-N), ν(M-S) |

This is an interactive data table. Click on the headers to sort.

While the coordination chemistry of this compound with transition metals is well-documented, its interaction with other types of metal ions, such as main group metals (e.g., Aluminum, Tin) and lanthanides, is less explored. The existing literature on dithiooxamide derivatives primarily focuses on transition metal complexes. There is a notable lack of comprehensive studies and structurally characterized examples of this compound complexes with alkali metals, alkaline earth metals, or lanthanides. This represents a potential area for future research, which could unveil novel coordination modes and applications for this versatile ligand.

Determination of Coordination Geometries and Stereochemistry

The geometry of metal complexes containing this compound is determined by the coordination number of the central metal ion and the steric and electronic properties of the ligand itself. Transition metal complexes commonly adopt specific geometries such as tetrahedral, square planar, and octahedral. ntu.edu.sg For this compound, which can act as a bidentate ligand, different coordination modes can lead to various geometries.

Common coordination geometries for metal complexes include:

Tetrahedral: A coordination number of four.

Square Planar: Also a coordination number of four, common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Octahedral: A coordination number of six, which is very common for transition metal complexes. ntu.edu.sg

As a bidentate ligand, this compound can coordinate to a metal center through its two sulfur atoms (S,S-coordination) or its two nitrogen atoms (N,N-coordination). The formation of five-membered chelate rings is typical. In an octahedral complex with a 1:2 metal-to-ligand ratio, [M(L)₂X₂], or a 1:3 ratio, [M(L)₃], several stereoisomers are possible.

Stereoisomerism in Octahedral Complexes:

Geometric Isomerism: In [M(L)₂X₂] type complexes, where L is a bidentate ligand, cis and trans isomers can arise depending on the relative positions of the monodentate ligands (X).

Facial (fac) and Meridional (mer) Isomerism: In [M(L)₃] type complexes, if the three ligands are arranged on one face of the octahedron, it is the fac isomer. If they are arranged in a plane bisecting the octahedron, it is the mer isomer. irb.hr

Optical Isomerism: Tetrahedral complexes with four different ligands and octahedral complexes can be chiral and exhibit optical isomerism (enantiomers). ntu.edu.sg

The specific isomer formed can be influenced by the steric bulk of the benzyl groups on the nitrogen atoms, which may favor one arrangement over another to minimize steric hindrance. nsf.gov Computational modeling and experimental techniques are essential to determine the most stable isomers.

Spectroscopic Fingerprinting of Metal Complexes (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are crucial for elucidating the structure and bonding in this compound metal complexes. Each technique provides a unique "fingerprint" of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups and infer the coordination mode. The IR spectrum of the free this compound ligand would show characteristic bands for N-H, C-H (aromatic and aliphatic), C=S, and C-N stretching vibrations. libretexts.org Upon complexation, shifts in these vibrational frequencies are expected. For instance, if coordination occurs through the sulfur atoms, the ν(C=S) band would likely shift to a lower frequency. Similarly, N-coordination would affect the ν(C-N) and ν(N-H) bands. researchgate.net The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of metal-sulfur (M-S) or metal-nitrogen (M-N) bonds. researchgate.net

Table 1: Illustrative IR Spectral Data for a Hypothetical Metal Complex of this compound

| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation of Shift |

| ν(N-H) | ~3250 | ~3200 | Shift indicates N-atom involvement in coordination or hydrogen bonding changes. |

| ν(C-H, aromatic) | ~3100-3000 | ~3100-3000 | Generally minor changes. |

| ν(C-H, aliphatic) | ~2950-2850 | ~2950-2850 | Generally minor changes. |

| ν(C=S) | ~1100-1050 | ~1040-990 | Lower frequency shift suggests S-coordination. |

| ν(M-S) / ν(M-N) | N/A | ~480 / ~420 | Appearance of new bands confirms metal-ligand bond formation. |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound complexes provides information about the electronic transitions within the molecule. The free ligand typically exhibits intense absorptions in the UV region due to π→π* and n→π* transitions within the aromatic rings and the thioamide groups. researchgate.netethz.ch Upon complexation with a transition metal, new absorption bands can appear in the visible region. These are often due to d-d transitions of the metal electrons or ligand-to-metal charge transfer (LMCT) bands. researchgate.netbath.ac.uk The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry, as explained by Ligand Field Theory. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of diamagnetic complexes. libretexts.org In the ¹H NMR spectrum of the free ligand, one would expect to see signals for the aromatic protons of the benzyl groups, the methylene (B1212753) (-CH₂-) protons, and the N-H protons. Upon complexation, changes in the chemical shifts of protons near the coordination site are expected. For paramagnetic complexes, the NMR signals are often significantly broadened and shifted, which can provide information about the magnetic properties of the complex but complicates structural interpretation. du.ac.inbhu.ac.in

X-ray Crystallographic Analysis of Metal Complexes

When this compound forms a metal complex, X-ray diffraction would be the ultimate tool to:

Confirm the coordination mode (S,S or N,N).

Determine the precise coordination geometry (e.g., distorted octahedral, square planar). researchgate.net

Measure the M-S and/or M-N bond lengths.

Characterize the stereochemistry (cis/trans, fac/mer).

Identify intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice.

While specific crystal structures for metal complexes of this compound are not widely reported in the search results, analysis of related dithiooxamide complexes shows that they can form mononuclear, binuclear, and even polymeric structures.

Reactivity, Stability, and Electronic Properties of this compound Metal Complexes

The electronic structure of the metal and the nature of the ligand donor atoms govern the reactivity and stability of the resulting complexes.

Ligand Field Theory Applications in Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wpmucdn.com It explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting (Δ) and the resulting arrangement of electrons determine the complex's color, magnetic properties, and reactivity. uni-siegen.de

For an octahedral complex of this compound, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. For a tetrahedral complex, the splitting is inverted and smaller. libretexts.org

The position of this compound in the spectrochemical series would depend on its coordination mode. Sulfur-donor ligands are typically weaker field ligands than nitrogen-donor ligands, leading to smaller Δ values and favoring high-spin complexes. Conversely, if it coordinates through nitrogen, it would be a stronger field ligand, potentially leading to low-spin complexes. The electronic spectra (UV-Vis) of these complexes can be used to experimentally determine the ligand field splitting energy (Δ). uni-siegen.deresearchgate.net

Electron Transfer and Redox Properties

Dithiooxamides can be considered "redox-active" ligands, meaning the ligand itself can participate in redox reactions, not just the metal center. mdpi.comnih.gov This property can lead to complexes with rich electrochemical behavior, where both the metal and the ligand can be oxidized or reduced.

Techniques like cyclic voltammetry would be used to study the electron transfer properties of this compound complexes. Such an experiment would reveal the redox potentials for processes like Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ or for ligand-based oxidation/reduction. The ability to exist in multiple stable or quasi-stable oxidation states is crucial for applications in catalysis, where the complex may need to act as an electron reservoir. mdpi.com The presence of easily oxidizable sulfur atoms and the conjugated system suggests that this compound complexes could exhibit interesting redox chemistry. nih.gov

Thermal Stability and Decomposition Pathways of Complexes

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability of materials by measuring changes in mass as a function of temperature. imist.ma For a metal complex of this compound, a TGA experiment would reveal:

Dehydration/Desolvation: If the complex was crystallized with solvent molecules (e.g., water, ethanol), an initial mass loss at lower temperatures would correspond to the loss of these molecules. researchgate.net

Decomposition Temperature: The temperature at which the ligand begins to break down. This is a measure of the complex's thermal stability. mdpi.com

Decomposition Pathway: The process may occur in one or more steps, corresponding to the sequential breakdown of the organic ligand. tdl.org

Final Residue: At high temperatures, the organic ligand will have completely decomposed, often leaving behind a stable metal oxide or metal sulfide (B99878). imist.ma

Table 2: Illustrative Thermal Decomposition Stages for a Hypothetical [M(this compound)₂(H₂O)₂] Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 120 | ~5% | Loss of two coordinated water molecules. |

| 250 - 400 | ~45% | First stage of ligand decomposition (e.g., loss of benzyl groups). |

| 400 - 600 | ~35% | Second stage of ligand decomposition (breakdown of the dithiooxamide core). |

| > 600 | - | Formation of stable metal oxide/sulfide residue. |

Theoretical and Computational Investigations on N,n Dibenzyldithiooxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of many-body systems. researchgate.net It is widely used to predict molecular geometries, electronic properties, and spectroscopic data. rsc.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. faccts.deresearchgate.net For N,N'-dibenzyldithiooxamide, the conformational landscape is primarily defined by the rotation around several key single bonds: the central C-C bond, the two C-N bonds, and the two N-C(benzyl) bonds.

Theoretical calculations performed on the parent molecule, dithiooxamide (B146897) (DTO), have shown that the trans isomer is the most stable conformation. researchgate.net For this compound, in addition to the cis/trans isomerism of the thioamide groups, the orientation of the two benzyl (B1604629) substituents relative to the central dithiooxamide plane creates a complex potential energy surface with multiple possible conformers. Conformational analysis of similar N,N-disubstituted compounds often reveals low-energy structures governed by subtle balances between steric hindrance and weak intramolecular interactions, such as π-stacking. nih.gov The optimization process in DFT systematically explores these possibilities to identify the most stable conformers and the energy barriers between them.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. libretexts.orgwikipedia.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO is an electron acceptor, governing its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity and greater polarizability. mdpi.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfur and nitrogen atoms. The LUMO is likely to be a π* antibonding orbital localized over the C=S bonds. The benzyl groups, while not part of the core chromophore, will modulate the energies of these frontier orbitals. DFT calculations on related dithiooxamide derivatives provide insight into the typical energy values for these orbitals. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations This table presents data for analogous compounds to illustrate typical values.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

| Thiazoline-2-thione derivative | -5.618 | -1.104 | 4.513 | mdpi.com |

| Dinaphthodiospyrol S | -6.39 | -3.51 | 2.88 | nih.gov |

| Furan-thiazolo-benzimidazole-thione | -7.23 | -1.87 | 5.36 | iucr.org |

DFT calculations are a reliable method for predicting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. derpharmachemica.comucl.ac.uk The calculation of vibrational frequencies is based on the second derivatives of the energy with respect to atomic positions (the Hessian matrix). ucl.ac.uk These calculated frequencies for a molecule's normal modes of vibration can be compared with experimental FT-IR and Raman spectra to confirm structural assignments. derpharmachemica.com Studies on dithiooxamide and its derivatives have demonstrated good agreement between calculated and experimental vibrational spectra, aiding in the assignment of complex spectral features. researchgate.netnahrainuniv.edu.iqnahrainuniv.edu.iq For this compound, key vibrational modes would include C=S stretching, N-H bending (if any tautomers are present), C-N stretching, and the various modes of the benzyl groups.

Electronic spectra arise from transitions of electrons between molecular orbitals, most prominently the HOMO to LUMO transition. youtube.com Time-dependent DFT (TD-DFT) is the standard method for calculating excitation energies and oscillator strengths, which correspond to the peak positions and intensities in a UV-Vis spectrum. acs.org The primary electronic transitions in this compound are expected to be the n→π* transition, involving the lone pair electrons on the sulfur atoms, and the π→π* transition within the thioamide system.

DFT provides a framework for quantifying chemical reactivity through various descriptors. hakon-art.com Global reactivity descriptors, derived from HOMO and LUMO energies, include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electronegativity (χ): The tendency to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. mdpi.com

Local reactivity, which predicts the specific sites on a molecule prone to attack, is often visualized using the Molecular Electrostatic Potential (MEP). researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. mdpi.comnih.gov For this compound, the MEP would show pronounced negative potential around the sulfur atoms due to their lone pairs, identifying them as the primary nucleophilic centers. researchgate.netiucr.org

Table 2: Representative Global Reactivity Descriptors This table presents data for an analogous compound to illustrate typical values. Calculated for a thiazoline-2-thione derivative.

| Descriptor | Value (eV) | Source |

| Ionization Potential (I) | 5.618 | mdpi.com |

| Electron Affinity (A) | 1.104 | mdpi.com |

| Energy Gap (ΔE) | 4.513 | mdpi.com |

| Electronegativity (χ) | 3.361 | mdpi.com |

| Chemical Hardness (η) | 2.256 | mdpi.com |

| Chemical Softness (S) | 0.221 | mdpi.com |

| Electrophilicity Index (ω) | 2.498 | mdpi.com |

This compound can exist in different tautomeric forms, primarily involving the migration of a proton from nitrogen to sulfur. This establishes an equilibrium between the dithione form and the di-imidothiol form. Computational studies, including DFT, are crucial for predicting the relative stability of these tautomers by calculating their ground-state energies. researchgate.netitu.edu.tr For most simple thioamides and related compounds like dithiooxamide, theoretical calculations and experimental evidence consistently show that the thione tautomer is significantly more stable than the thiol form. researchgate.netscispace.comias.ac.in DFT calculations can quantify this energy difference, which is often in the range of several kcal/mol. researchgate.net

Furthermore, the molecule can exhibit E/Z isomerism around the partially double-bonded C-N bonds. The relative stability of these geometric isomers can also be determined by comparing their DFT-calculated energies.

Analytical Methodologies for N,n Dibenzyldithiooxamide and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. acs.org For N,N'-Dibenzyldithiooxamide, both gas and liquid chromatography can be utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. wikipedia.orgelgalabwater.com For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. If not, derivatization may be required to convert it into a more volatile form. elgalabwater.com The analysis of related sulfur-containing compounds, such as dithiocarbamates, often involves derivatization or specific injection techniques to ensure good chromatographic resolution. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. uokerbala.edu.iq It is particularly well-suited for compounds that are not easily volatilized, such as this compound. nih.gov The development of an HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column) and optimizing the mobile phase composition to achieve good separation of the analyte from any impurities. insights.bioresearchgate.net For example, a reversed-phase HPLC method could be developed using a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. insights.bio UV detection is commonly used, and the selection of the detection wavelength would be based on the UV-Vis spectrum of this compound. jrespharm.com

Table 1: Illustrative HPLC Parameters for Analysis of N-Substituted Amides

| Parameter | Setting | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | insights.bioresearchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (4:96 v/v) | insights.bio |

| Flow Rate | 1.0 mL/min | insights.biojrespharm.com |

| Detection | UV at 212 nm | insights.bio |

| Injection Volume | 20 µL | insights.bio |

| Temperature | 25 °C | insights.bio |

This table presents typical starting conditions for method development based on similar compounds.

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are invaluable for the unambiguous identification and quantification of analytes. elgalabwater.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer, providing high sensitivity and the ability to identify compounds based on their mass spectra. wikipedia.orgthermofisher.com For the analysis of this compound, GC-MS could be used to identify and quantify the compound and its potential volatile degradation products, provided the compound exhibits sufficient thermal stability. nih.govphytopharmajournal.com The mass spectrum would provide a unique fingerprint for the molecule, allowing for its definitive identification. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ddtjournal.com This technique is ideal for the analysis of this compound, as it can handle non-volatile and thermally labile compounds. ddtjournal.com An LC-MS method would provide not only the retention time from the HPLC but also the mass-to-charge ratio (m/z) of the analyte and its fragments, which allows for highly specific and sensitive quantification. unipd.itmdpi.com Derivatization can sometimes be employed to improve ionization efficiency and achieve lower detection limits. researchgate.net

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Principle | Applicability to this compound | Advantages |

| GC-MS | Separates volatile compounds, which are then ionized and detected by mass. | Dependent on thermal stability and volatility. | High resolution, provides structural information. thermofisher.com |

| LC-MS/MS | Separates compounds in liquid phase, followed by tandem mass spectrometry. | Highly applicable. | High sensitivity and specificity, suitable for non-volatile compounds. unipd.itresearchgate.net |

Spectrophotometric Quantification Methods

Spectrophotometric methods are based on the absorption of light by a substance at a specific wavelength. helsinki.fi The parent compound, dithiooxamide (B146897), is known to form colored complexes with various metal ions, a property that is exploited for their spectrophotometric determination. acs.org For example, dithiooxamide has been used in a method for the determination of molybdenum. acs.org

It is plausible that this compound could also form colored complexes or be derivatized to produce a chromophore that can be quantified using a UV-Visible spectrophotometer. The method would involve reacting the compound with a specific reagent to produce a colored product, and then measuring the absorbance of the solution at the wavelength of maximum absorption (λmax). ajol.info The concentration of this compound would then be determined from a calibration curve.

Electrochemical Analytical Techniques

Electrochemical methods offer high sensitivity and are well-suited for compounds that can be oxidized or reduced. The dithiooxamide functional group is electrochemically active, making electrochemical techniques a promising avenue for the analysis of this compound. mdpi.comresearchgate.net

Studies have shown that dithiooxamide can be used to modify electrodes to create sensors for other molecules. mdpi.comresearchgate.net Furthermore, metal-organic frameworks incorporating dithiooxamide have been developed for electrochemical sensing applications. nih.govmdpi.com These findings indicate that the dithiooxamide core of this compound can undergo electrochemical reactions. Techniques such as cyclic voltammetry or differential pulse voltammetry could be developed to quantify this compound based on its electrochemical signature. nih.gov

Method Development and Validation Protocols for this compound Analysis

The development and validation of an analytical method are critical to ensure that the results are reliable, reproducible, and accurate for their intended purpose. researchgate.netiosrphr.org Any analytical method developed for the quantification of this compound must be rigorously validated according to established guidelines. demarcheiso17025.cominab.ie

The validation process involves evaluating several key parameters:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. unodc.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. jrespharm.com

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. inab.ie

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 3: Key Validation Parameters and Their Significance

| Parameter | Definition | Acceptance Criteria (Typical) | Reference |

| Accuracy | Closeness of results to the true value. | Recovery of 98-102% | jrespharm.com |

| Precision | Agreement between a series of measurements. | RSD ≤ 2% | jrespharm.com |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999 | insights.bio |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1 | unodc.org |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1 | demarcheiso17025.com |

| Robustness | Insensitivity to small method variations. | No significant change in results. | researchgate.net |

Q & A

Q. What are the established synthetic routes for N,N'-Dibenzyldithiooxamide, and how do their yields compare?

this compound is synthesized via two primary routes:

- Route 1 : Reaction of chloroacetonitrile with benzylamine, yielding ~55% .

- Route 2 : Direct synthesis from benzylamine, achieving ~61% yield . Yield discrepancies may arise from differences in reactant purity, solvent choice, or reaction kinetics. Researchers should validate protocols using analytical techniques (e.g., NMR, HPLC) to confirm product integrity.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- FT-IR : To identify functional groups (e.g., C=S, N-H stretches).

- NMR (¹H/¹³C) : For structural elucidation of aromatic and aliphatic protons .

- Elemental Analysis : To verify molecular formula (C₁₆H₁₆N₂S₂) and purity .

- Single-Crystal X-ray Diffraction (SC-XRD) : For definitive structural confirmation, as demonstrated in analogous oxamide derivatives .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

- Density : 1.233 g/cm³, suggesting solid-state storage .

- Boiling Point : 451.5°C, indicating thermal stability under standard conditions .

- Purity Standards : ≥98% purity is typical for research-grade material .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized for improved yields?

Optimization strategies:

Q. What methodologies address contradictions in reported synthetic yields (e.g., 55% vs. 61%)?

To resolve discrepancies:

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Critical factors include:

Q. What advanced analytical approaches are suitable for purity assessment in complex mixtures?

Recommended techniques:

- High-Performance Liquid Chromatography (HPLC) : To separate and quantify impurities.

- Mass Spectrometry (MS) : For detecting trace by-products.

- Differential Scanning Calorimetry (DSC) : To identify melting point variations indicative of impurities .

Methodological Considerations for Data Interpretation

- Cross-Technique Validation : Combine FT-IR, NMR, and SC-XRD to resolve structural ambiguities .

- Reference Standards : Utilize CAS-registered materials (122-65-6) for calibration .

- Computational Modeling : While not directly evidenced, Density Functional Theory (DFT) could predict coordination behavior with metals, leveraging the dithiooxamide moiety’s chelation potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.